molecular formula C14H11N3O2 B3027510 Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate CAS No. 1303614-25-6

Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate

Cat. No.: B3027510
CAS No.: 1303614-25-6
M. Wt: 253.26
InChI Key: IJQQTXVORWKXQR-UHFFFAOYSA-N
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Description

Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of a benzimidazole ring fused to a picolinate moiety, making it a unique structure in the realm of heterocyclic chemistry. It is typically found as a white to yellow solid and is used in various scientific research applications .

Preparation Methods

The synthesis of Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate involves several steps:

Mechanism of Action

The mechanism of action of Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)12-8-4-7-11(15-12)13-16-9-5-2-3-6-10(9)17-13/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQQTXVORWKXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738511
Record name Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303614-25-6
Record name Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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